molecular formula C23H24NO6- B12360292 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B12360292
M. Wt: 410.4 g/mol
InChI Key: VZXQYACYLGRQJU-IBGZPJMESA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in peptide synthesis as a protecting group for the amino acid’s side chain, ensuring that the reactive sites are shielded during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester typically involves the protection of the amino and carboxyl groups of L-aspartic acidThis is followed by the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through the protection of reactive sites on the amino acid. The Fmoc group shields the amino group, preventing unwanted reactions during peptide synthesis. The tert-butyl ester protects the carboxyl group, ensuring that it remains inactive until the desired reaction conditions are met .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is unique due to its specific protecting groups that provide stability and selectivity during peptide synthesis. The combination of the Fmoc group and the tert-butyl ester ensures that both the amino and carboxyl groups are protected, allowing for precise control over the synthesis process .

Biological Activity

L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 1-(1,1-dimethylethyl) ester is a derivative of the amino acid L-aspartic acid, featuring a fluorenylmethyloxycarbonyl (Fmoc) protective group and a tert-butyl ester. This compound is primarily utilized in peptide synthesis and has garnered interest for its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C28H26NO6, with a molecular weight of approximately 472.5 g/mol. The Fmoc group serves as a protective moiety that facilitates selective reactions during peptide synthesis, making it an essential intermediate in organic chemistry applications.

Antioxidant and Antibacterial Activities

Recent studies have highlighted the antioxidant and antibacterial properties of compounds related to L-aspartic acid. For instance, research on similar derivatives has shown significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A comparative analysis revealed that certain derivatives exhibited IC50 values lower than ascorbic acid in various assays, indicating superior antioxidant efficacy.

Assay Sample (mg/mL) Ascorbic Acid (mg/mL) BHA (mg/mL)
DPPH0.065 ± 1.640.022 ± 1.200.015 ± 0.57
ABTS0.052 ± 2.540.019 ± 0.740.022 ± 2.71

Furthermore, antibacterial activity studies demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) lower than traditional antibiotics against various bacterial strains, suggesting potential therapeutic applications.

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.071.25
Enterococcus faecalis0.141.25
Pseudomonas aeruginosa0.632.25
Escherichia coli1.13>2.25

Enzyme Interaction Studies

The interactions of L-aspartic acid derivatives with enzymes involved in metabolic pathways have also been explored. These studies suggest that the unique structure of the Fmoc-protected amino acid may influence its binding affinities and biological interactions, potentially leading to the development of novel enzyme inhibitors.

Case Studies

A notable case study investigated the anti-liver fibrosis properties of aspartic acid derivatives, revealing that specific modifications significantly enhanced their biological activity compared to unmodified L-aspartic acid. The study demonstrated that certain compounds exhibited inhibitory rates ranging from 31% to over 97% against key fibrotic markers.

Properties

Molecular Formula

C23H24NO6-

Molecular Weight

410.4 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/p-1/t19-/m0/s1

InChI Key

VZXQYACYLGRQJU-IBGZPJMESA-M

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.